[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride
Description
[3-(1H-Imidazol-1-yl)phenyl]methanamine hydrochloride is a synthetic organic compound featuring a benzylamine backbone substituted with a 1H-imidazole ring at the meta position of the phenyl group. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological and biochemical applications.
Properties
IUPAC Name |
(3-imidazol-1-ylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13;/h1-6,8H,7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOYKUKWFSWOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Mediated Ullmann-Type Coupling
A widely applied method derives from Ullmann-type coupling, leveraging copper catalysts to attach imidazole to halogenated benzyl precursors. For instance, 3-bromo-benzonitrile undergoes reaction with imidazole in the presence of copper(I) iodide (CuI), potassium carbonate (K₂CO₃), and ethylene diamine in dimethylformamide (DMF) at 110°C for 24 hours. This step achieves a 75% yield of 3-(1H-imidazol-1-yl)benzonitrile , with purification via recrystallization from heptane to eliminate regioisomers. Subsequent reduction of the nitrile group to a primary amine is accomplished using hydrogen gas and Raney nickel in ethanol, yielding 3-(1H-imidazol-1-yl)benzylamine at 85% efficiency. Final treatment with hydrochloric acid furnishes the hydrochloride salt.
Critical Parameters :
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Catalyst: CuI (5 mol%)
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Base: K₂CO₃ (2 equiv)
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Solvent: DMF
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Temperature: 110°C
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Yield: 75% (coupling), 85% (reduction)
Palladium-Catalyzed Buchwald-Hartwig Amination
Palladium-based systems offer enhanced selectivity for aryl halide coupling. In a protocol adapted from EP0453731A2, 3-bromo-benzyl phthalimide reacts with imidazole using palladium acetate (Pd(OAc)₂), Xantphos ligand, and sodium tert-butoxide (NaOtBu) in N-methylpyrrolidinone (NMP) at 120°C for 48 hours. This yields 3-(1H-imidazol-1-yl)benzyl phthalimide at 80% yield. Hydrolysis with 6M HCl under reflux liberates the free amine, which is neutralized with potassium bicarbonate and precipitated as the hydrochloride salt (90% yield).
Advantages :
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Avoids nitro reduction steps.
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Phthalimide protection prevents side reactions during coupling.
Reductive Amination Pathways
Nitro Group Reduction
An alternative route begins with 3-nitrobenzyl chloride , which is coupled with imidazole under basic conditions (K₂CO₃, DMF, 100°C) to form 3-(1H-imidazol-1-yl)nitrobenzene . Catalytic hydrogenation (H₂, Pd/C, methanol) reduces the nitro group to an amine, yielding 3-(1H-imidazol-1-yl)benzylamine at 78% overall yield. Acidification with HCl provides the final product.
Challenges :
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Competing reduction of imidazole rings necessitates mild hydrogenation conditions.
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Requires rigorous palladium removal (<1 ppm) for pharmaceutical-grade purity.
One-Pot Tandem Synthesis
A streamlined approach combines coupling and reduction in a single reactor. 3-Bromo-benzonitrile and imidazole are heated with CuI and K₃PO₄ in DMSO at 130°C for 18 hours, followed by direct addition of Raney nickel and hydrogen gas. This tandem process achieves a 70% yield of the hydrochloride salt, minimizing intermediate isolation.
Comparative Analysis of Methods
| Method | Starting Material | Catalyst System | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|---|
| Ullmann Coupling | 3-Bromo-benzonitrile | CuI/K₂CO₃ | 75 → 85 | >99 | Cost-effective copper catalyst |
| Buchwald-Hartwig | 3-Bromo-benzyl phthalimide | Pd(OAc)₂/Xantphos | 80 → 90 | >99.5 | High selectivity |
| Reductive Amination | 3-Nitrobenzyl chloride | Pd/C (H₂) | 78 | 98 | Avoids nitrile intermediates |
| Tandem Synthesis | 3-Bromo-benzonitrile | CuI/Raney Ni | 70 | 97 | Simplified workflow |
Purification and Characterization
Recrystallization from heptane or ethanol ensures >99% purity for intermediates. Final products are analyzed via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and NMR (¹H, ¹³C). The hydrochloride salt exhibits a melting point of 252–254°C, consistent with literature.
Industrial-Scale Considerations
For commercial production, the Buchwald-Hartwig method is preferred due to scalability and reduced palladium contamination (<0.5 ppm after activated charcoal treatment). Continuous flow systems further enhance efficiency, reducing reaction times by 40% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have identified [3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride as a potential inhibitor of heme oxygenase-1 (HO-1), an enzyme associated with poor prognosis in various cancers. The inhibition of HO-1 has been linked to enhanced anticancer effects, particularly in prostate and lung cancer cells. For instance, compounds derived from this scaffold demonstrated significant potency against DU145 (prostate) and A549 (lung) cancer cell lines, with IC50 values indicating effective growth inhibition.
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| 7i | DU145 | 0.27 |
| 7l | A549 | 0.40 |
| 7p | U87MG | 0.15 |
These findings suggest that modifications to the imidazole moiety can enhance the compound's binding affinity and selectivity towards HO-1, thereby increasing its therapeutic potential against resistant cancer types .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies revealed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial activity without significant cytotoxicity.
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | ≤0.25 |
| Staphylococcus aureus | ≤0.50 |
| Escherichia coli | >200 |
These results highlight the specificity of this compound towards certain bacterial strains, making it a candidate for further development as an antibiotic agent .
Structure-Activity Relationship (SAR) Studies
The imidazole ring's structural variations have been pivotal in SAR studies aimed at optimizing the pharmacological profile of related compounds. Researchers have explored different substituents on the phenyl group to enhance biological activity while minimizing toxicity.
Key Findings:
- Substituents such as halogens or alkyl groups can significantly alter the compound's bioactivity.
- The presence of electron-withdrawing groups on the imidazole enhances interaction with target proteins involved in disease processes.
Case Study 1: HO-1 Inhibition
A study published in Molecules investigated several derivatives of [3-(1H-imidazol-1-yl)phenyl]methanamine for their ability to inhibit HO-1. The selected compounds were subjected to molecular docking studies, which revealed favorable binding interactions with the enzyme's active site, supporting their potential use as therapeutic agents in cancer treatment .
Case Study 2: Antimicrobial Efficacy Against MRSA
In another study focused on antimicrobial resistance, this compound was tested against various pathogens. The results indicated that this compound could serve as a lead structure for developing new antibiotics targeting resistant strains like MRSA, with ongoing research aimed at understanding its mechanism of action at the molecular level .
Mechanism of Action
The mechanism of action of [3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. For example, it may inhibit certain enzymes by coordinating with their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers on the Phenyl Ring
(a) Para-Substituted Analogs
- (4-((1H-Imidazol-1-yl)methyl)phenyl)methanamine (CAS 112086-47-2): Similarity: 1.00 (structural isomerism) . Key Difference: The imidazole group is attached to the para position of the phenyl ring instead of meta.
(4-(1H-Imidazol-1-yl)phenyl)methanamine hydrochloride (CAS 886457-65-4):
(b) Ortho-Substituted Analogs
- [2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride (CAS 1909319-89-6): Molecular Formula: C₁₀H₁₂Cl₃N₃ . Key Difference: Chlorine substituent at the ortho position introduces electronegativity and steric hindrance. Impact: Increased molecular weight (290.63 g/mol vs.
Variations in the Linker Group
(a) Shorter Alkyl Chains
- 2-(1H-Imidazol-1-yl)ethanamine hydrochloride (CAS 154094-97-0):
(b) Bulkier Substituents
Salt Forms and Solubility
Research Implications
- Pharmacological Potential: Meta-substituted imidazole derivatives may offer optimized binding to targets like histamine receptors or cytochrome P450 enzymes due to balanced electronic and steric effects.
- Synthetic Challenges : Chlorination and coupling reactions (e.g., SOCl₂-mediated steps ) are critical for introducing substituents on the phenyl ring.
Biological Activity
[3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride, also known by its CAS number 1803600-16-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications.
The primary mechanism of action for this compound involves its interaction with various biological targets, particularly proteins involved in cellular signaling and metabolism.
Target Proteins
- Cereblon (CRBN) : The compound has been shown to modulate the activity of cereblon, a component of the E3 ubiquitin ligase complex, influencing protein degradation pathways. This modulation can lead to the degradation of specific target proteins, thereby affecting cellular functions such as proliferation and survival.
The compound exhibits several biochemical properties that contribute to its biological activity:
- Protein Interaction : It interacts with enzymes and proteins, leading to alterations in biochemical pathways.
- Cellular Effects : The compound influences cell signaling pathways and gene expression, which can result in changes in cellular metabolism and function .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated for its effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a screening campaign involving 3-substituted imidazole derivatives, this compound demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be ≤ 0.25 µg/mL for some derivatives in this class, indicating strong potential as an antimicrobial agent .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving microtubule destabilization and caspase activation.
Table: Summary of Anticancer Studies
| Compound | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Induced morphological changes |
| 7h | MDA-MB-231 | 10.0 | Enhanced caspase-3 activity (1.33–1.57x) |
| 10c | MDA-MB-231 | 2.5 - 10 | Induced apoptosis |
These results suggest that this compound may serve as a promising scaffold for developing new anticancer therapies .
Metabolic Pathways
The compound is involved in several metabolic pathways related to protein degradation and cellular metabolism. Its interaction with various enzymes facilitates its activity and degradation within biological systems .
Transport and Distribution
The transport mechanisms for this compound within cells involve specific transporters that mediate its localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic use .
Q & A
Basic: What safety protocols are essential when handling [3-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride in laboratory settings?
Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Use fume hoods for ventilation to minimize inhalation risks, as imidazole derivatives may irritate the respiratory tract . Emergency measures (e.g., eye washing stations, spill kits) should be accessible. Storage requires airtight containers in dry, cool environments away from oxidizers and heat sources to maintain stability .
Basic: What synthetic methodologies are effective for preparing this compound?
A common approach involves coupling 3-aminophenylboronic acid with 1H-imidazole via Suzuki-Miyaura cross-coupling, followed by amine protection/deprotection and HCl salt formation. Alternative routes include reductive amination of 3-(1H-imidazol-1-yl)benzaldehyde using sodium cyanoborohydride in acidic conditions . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH) ensures high purity. Reaction monitoring by TLC or HPLC is critical .
Advanced: How can researchers resolve discrepancies between NMR and mass spectrometry data during structural validation?
Contradictions may arise from solvent impurities, tautomerism, or ionization artifacts. Cross-validate using complementary techniques:
- High-resolution mass spectrometry (HRMS) confirms molecular formula.
- 2D NMR (COSY, HSQC) resolves proton-proton and carbon-proton correlations, distinguishing regioisomers.
- X-ray crystallography (using SHELXL ) provides unambiguous structural confirmation. Adjust sample preparation (e.g., deuteration, drying) to minimize solvent interference .
Advanced: What reaction parameters optimize the yield of this compound in multi-step syntheses?
Key factors include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling at 80–100°C .
- pH control : Maintain acidic conditions (pH 4–5) during HCl salt formation to prevent amine oxidation.
- Solvent choice : Use polar aprotic solvents (DMF, DMSO) for imidazole coupling to enhance solubility.
- Purification : Gradient elution in chromatography (0–10% MeOH in CH₂Cl₂) removes byproducts. Yield improvements (≥75%) require inert atmospheres and stoichiometric excess of boronic acid derivatives .
Basic: Which analytical techniques are critical for assessing the purity and structure of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups and confirms substitution patterns (e.g., imidazole protons at δ 7.3–7.8 ppm).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities (purity ≥95%).
- Mass spectrometry : ESI-MS verifies the molecular ion ([M+H]⁺) and chloride adducts.
- Melting point analysis : Sharp melting points (e.g., 210–215°C) indicate crystallinity and purity .
Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?
Density functional theory (DFT) simulations (e.g., Gaussian, ORCA) calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock) assesses binding affinities for biological targets (e.g., histamine receptors). Solvent effects are modeled using COSMO-RS. Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of reaction intermediates) .
Basic: What stability considerations govern the storage of this compound?
Store in amber glass vials under nitrogen at 2–8°C to prevent hygroscopic degradation and oxidation. Avoid prolonged exposure to light, which may induce photolytic cleavage of the imidazole ring. Stability tests (HPLC, TGA) every 6 months monitor decomposition (e.g., amine oxidation to nitro groups) .
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?
- Receptor binding assays : Radiolabeled ligand competition studies (e.g., H³-histamine for H₁/H₄ receptor affinity).
- Cellular viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Enzyme inhibition : Fluorescence-based assays (e.g., NADPH oxidation) for cytochrome P450 interactions.
- Permeability studies : Caco-2 monolayer models predict blood-brain barrier penetration. Data normalization to positive controls (e.g., cimetidine) ensures reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
